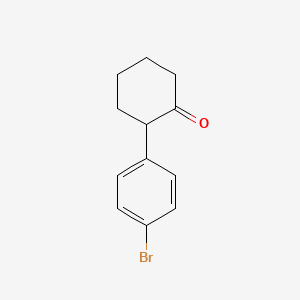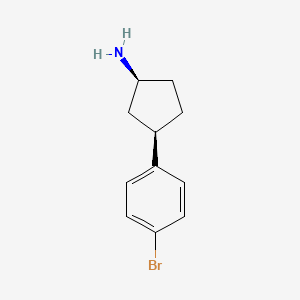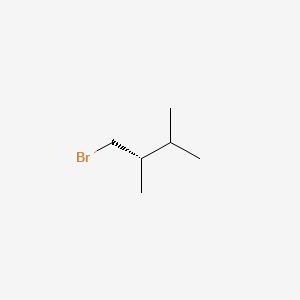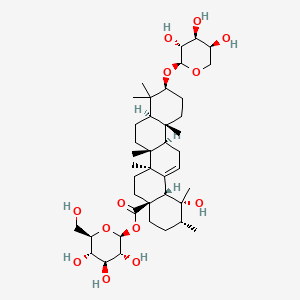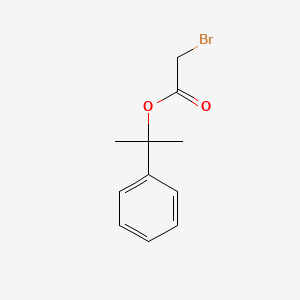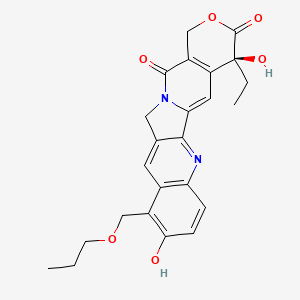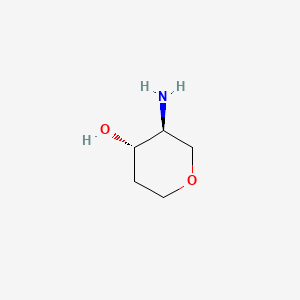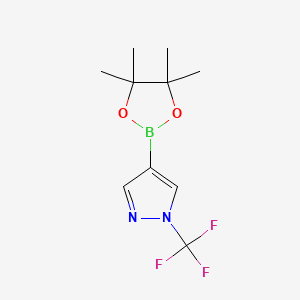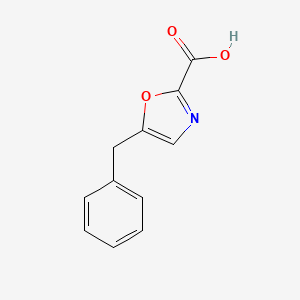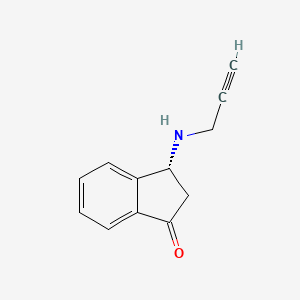
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones. Indenones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable indanone derivative.
Amination: The indanone is subjected to an amination reaction with prop-2-ynylamine under controlled conditions.
Catalysts and Solvents: Common catalysts include palladium or copper-based catalysts, and solvents such as ethanol or acetonitrile are used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (50-100°C) and may require an inert atmosphere.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: The prop-2-ynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxo-indenone, while reduction could produce a dihydroindenone derivative.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one: can be compared with other indenone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the prop-2-ynylamino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
(3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRXLQWLAGHNGU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(=O)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1CC(=O)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312077-05-6 |
Source


|
| Record name | 1H-Inden-1-one, 2,3-dihydro-3-(2-propyn-1-ylamino)-, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312077056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWC4KM8D9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



